4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride
Overview
Description
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride is a chemical compound with the molecular formula C9H12N3OCl.HCl and a molecular weight of 250.13 g/mol . It is a derivative of pyrimidine and morpholine, and it is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride typically involves the reaction of 2-chloromethylpyrimidine with morpholine in the presence of a suitable solvent such as ethanol . The reaction mixture is refluxed to yield the desired compound. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling using boron reagents.
Common reagents and conditions used in these reactions include N,N-diisopropylethylamine (DIPEA) in isopropanol for nucleophilic substitution and borane reagents for coupling reactions . Major products formed from these reactions depend on the specific nucleophile or coupling partner used.
Scientific Research Applications
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can also interact with specific binding sites, affecting various biological pathways.
Comparison with Similar Compounds
Similar compounds to 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride include:
4-(2-Chloroethyl)morpholine hydrochloride: Used as an intermediate for the synthesis of pharmaceuticals and agrochemicals.
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine: Another pyrimidine derivative with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific chloromethyl group, which allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
4-[2-(chloromethyl)pyrimidin-4-yl]morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-7-8-11-2-1-9(12-8)13-3-5-14-6-4-13;/h1-2H,3-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKXHQCCXLSOTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623107 | |
Record name | 4-[2-(Chloromethyl)pyrimidin-4-yl]morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118779-76-3 | |
Record name | 4-[2-(Chloromethyl)pyrimidin-4-yl]morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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